4-Bromo-3-ethynylbenzoic acid
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Overview
Description
4-Bromo-3-ethynylbenzoic acid is an organic compound with the molecular formula C9H5BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and an ethynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethynylbenzoic acid typically involves the bromination of 3-ethynylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or a halogenated alkane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethynylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed under high pressure and temperature.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alkenes or alkanes.
Scientific Research Applications
4-Bromo-3-ethynylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethynylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 3-Bromo-4-ethylbenzoic acid
- 4-Bromo-3-methylbenzoate
Uniqueness
4-Bromo-3-ethynylbenzoic acid is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring.
Properties
Molecular Formula |
C9H5BrO2 |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-3-ethynylbenzoic acid |
InChI |
InChI=1S/C9H5BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12) |
InChI Key |
LVOONLIEWFMYRH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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